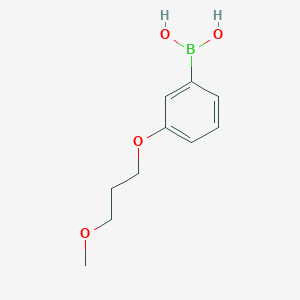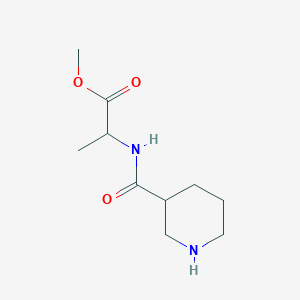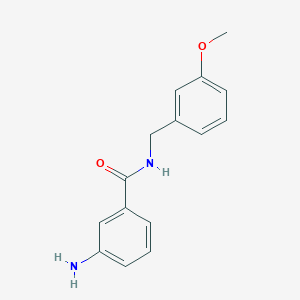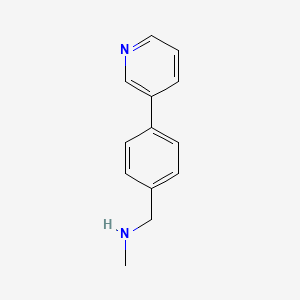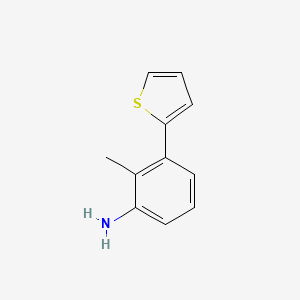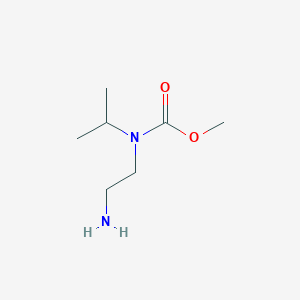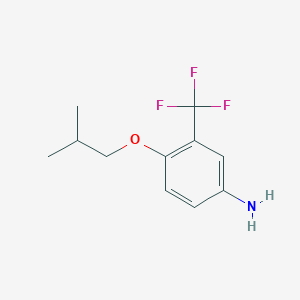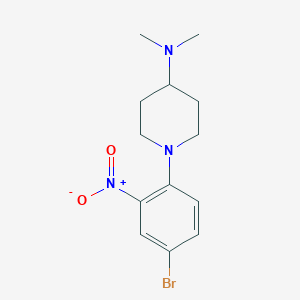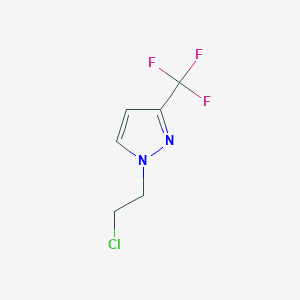![molecular formula C12H8BrN3O2S B1400898 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine CAS No. 1289190-97-1](/img/structure/B1400898.png)
5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inhibition of Enzymes and Potential Therapeutic Applications
5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine derivatives have been studied for their inhibitory effects on various enzymes. One study reported that certain phenylselenenyl- and phenylthio-substituted pyrimidines showed inhibition of dihydrouracil dehydrogenase and uridine phosphorylase, suggesting potential therapeutic applications (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).
Antiproliferative and Antiviral Properties
Several studies have focused on the antiproliferative and antiviral properties of pyrrolo[2,3-d]pyrimidine derivatives. For instance, certain acyclic 6-substituted pyrrolo[2,3-D]-pyrimidine nucleoside analogs related to sangivamycin and toyocamycin were prepared and evaluated for their antiproliferative and antiviral activities (Swayze, Shannon, Buckheit, Wotring, Drach, & Townsend, 1992).
Antimicrobial Applications
Additionally, derivatives of pyrrolo[2,3-d]pyrimidine have been studied for their antimicrobial properties. A study evaluated the antimicrobial activity of compounds containing pyrazolo-[1,5-a]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrimidine, suggesting their potential use in polyurethane varnishes and printing ink pastes for surface coating with antimicrobial properties (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Synthesis of Novel Compounds for Biochemical Studies
Synthesis of novel compounds based on the pyrrolo[2,3-d]pyrimidine structure has been a significant area of research. For example, the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates was reported, indicating their potential as dihydrofolate reductase inhibitors and antitumor agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Zukünftige Richtungen
While there is limited information on 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine, research on related pyrimidine and purine compounds continues to be a topic of interest in medicinal chemistry. For instance, brominated pyrimidine and purine nucleosides have been used extensively as starting materials for various reactions . Future research may focus on the development of efficient methodologies for the synthesis of brominated pyrimidine and purine nucleosides .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for this compound.
Pharmacokinetics
The compound’s molecular weight of 37164 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Eigenschaften
IUPAC Name |
7-(benzenesulfonyl)-5-bromopyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2S/c13-11-7-16(12-10(11)6-14-8-15-12)19(17,18)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHOLBFHYZQWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CN=CN=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



